2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)16-10-11-18-20-16/h1-11H,12H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHPBEAEJZKALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenyl N 4 1h Pyrazol 3 Yl Phenyl Acetamide and Analogues
General Synthetic Strategies for Pyrazole-Acetamide Linkage Formation
The construction of the target molecule and its analogues hinges on two key chemical transformations: the formation of the pyrazole (B372694) ring system and the creation of the acetamide (B32628) bond. The order of these steps can be varied to create different synthetic routes.
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its synthesis is a well-established area of heterocyclic chemistry. mdpi.comyoutube.com Common strategies often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.comyoutube.com
Knorr Pyrazole Synthesis: This is a classic and widely used method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.com For the target molecule, a key precursor would be a substituted phenylhydrazine reacting with a 1,3-diketone. The reaction proceeds through the formation of an imine with one nitrogen and an enamine with the other, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com
Reaction with α,β-Unsaturated Carbonyls: Substituted pyrazoles can be synthesized from the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts. pharmaguideline.com This method typically forms pyrazoline intermediates, which are then oxidized to the corresponding pyrazole. mdpi.comnih.gov For instance, chalcones (β-arylchalcones) can react with hydrogen peroxide to form epoxides, which upon treatment with hydrazine hydrate yield pyrazolines that can be dehydrated to 3,5-diaryl-1H-pyrazoles. nih.gov
Multicomponent Reactions (MCRs): Modern synthetic approaches increasingly utilize MCRs to build molecular complexity in a single step. rsc.org Three-component reactions involving, for example, an aldehyde, a ketone, and a hydrazine can be used to produce pyrazolines under microwave irradiation, which are subsequently oxidized to pyrazoles. rsc.org
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are another powerful tool. For example, the reaction of a vinyl derivative with a nitrilimine (generated in situ from an arylhydrazone) can yield 1,3,5-substituted pyrazoles. nih.gov
A summary of common pyrazole synthesis starting materials is presented below.
| Starting Material Class | Reagent | Key Features |
| 1,3-Diketones | Hydrazine derivatives | Classic Knorr synthesis, versatile for substituted pyrazoles. mdpi.comyoutube.com |
| α,β-Unsaturated Ketones | Hydrazine derivatives | Forms pyrazoline intermediate requiring subsequent oxidation. mdpi.comnih.gov |
| Acetylenic Ketones | Hydrazine derivatives | Cyclocondensation reaction, can lead to regioisomeric mixtures. mdpi.com |
| Aldehydes, Ketones, Hydrazines | N/A (Multicomponent) | One-pot synthesis, often microwave-assisted, leading to pyrazolines first. rsc.org |
The formation of the amide bond is a fundamental transformation in organic synthesis. For the target molecule, this involves coupling the 4-(1H-pyrazol-3-yl)aniline intermediate with phenylacetic acid or one of its activated derivatives.
Amide Coupling with Carboxylic Acids: The most direct method involves reacting the amine with phenylacetic acid using a coupling agent. Common coupling agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). archivepp.com These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.
Reaction with Acid Chlorides: A more reactive approach is the Schotten-Baumann reaction, where the amine is treated with phenylacetyl chloride, typically in the presence of a base (like pyridine or aqueous sodium hydroxide) to neutralize the HCl byproduct. mdpi.com This method is often high-yielding and proceeds under mild conditions. tandfonline.com
Metal-Free Coupling: Recent developments have focused on metal-free conditions. One such method involves the diazotization of an aryl amine followed by reaction with acetonitrile, which serves as the source of the acetyl group. researchgate.net While this provides an N-arylacetamide, adapting it for a phenylacetyl group would require different reagents. Photocatalytic methods are also emerging for C-N coupling to form amides under mild conditions from precursors like ethanol and ammonia. nih.govresearchgate.net
The general reaction for forming the acetamide linkage is depicted as the coupling of a pyrazolyl-aniline precursor with a phenylacetic acid derivative.
Functionalization of the pyrazole and phenyl rings allows for the synthesis of a diverse library of analogues. The reactivity of the pyrazole ring is influenced by the two nitrogen atoms. pharmaguideline.com
Pyrazole Ring Functionalization:
Electrophilic Substitution: The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack. pharmaguideline.com
N-Alkylation: The N1-H of the pyrazole ring is weakly acidic and can be deprotonated with a base. The resulting anion is a potent nucleophile that readily reacts with alkylating agents like alkyl halides or dimethyl sulfate, allowing for substitution at the N1 position. pharmaguideline.com
C-H Functionalization: Modern methods, such as those employing rhodium catalysts, can achieve functionalization at specific C-H bonds, for example, through ortho-C–H bond activation assisted by N-coordination. rsc.org
Phenyl Ring Functionalization: The phenyl rings in the molecule can be functionalized using standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution is directed by existing groups on the ring. For instance, in the 4-(1H-pyrazol-3-yl)phenyl moiety, the pyrazole group's directing effect would influence further substitution.
Precursor Synthesis and Intermediate Derivatization Techniques
The synthesis of 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide relies on the availability of key precursors. A common retrosynthetic analysis would break the molecule down into 4-(1H-pyrazol-3-yl)aniline and phenylacetic acid.
The synthesis of 4-(1H-pyrazol-3-yl)aniline can be approached in several ways. One method involves a Claisen-Schmidt condensation to form a chalcone, which is then cyclized with hydrazine to form a nitrophenyl-pyrazole intermediate. The nitro group is subsequently reduced to the required amine.
An alternative route starts with a multi-step process from simpler materials. For example, acetophenone can be reacted with phenylhydrazine to form a hydrazone, which then undergoes a Vilsmeier-Haack reaction to introduce a formyl group, creating a formyl pyrazole intermediate that can be further elaborated. spast.org The synthesis of pyrazole-acetamide ligands can also be achieved through the condensation of hydrazine monohydrate with a benzodiazepine precursor, which itself is formed from o-phenylenediamine. nih.gov
During pyrazole synthesis, various intermediates can be formed and isolated. For example, in reactions involving carbohydrate hydrazone derivatives, acyclic diacetate intermediates have been identified, which then rearrange under reaction conditions to form the final pyrazole products. nih.gov The benzotriazole group has been used as a leaving group in the synthesis of 1,3,5-trisubstituted pyrazoles; it acidifies the α-proton, allowing for functionalization before being eliminated to yield the final product. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing product yield and regioselectivity, especially in pyrazole synthesis where isomeric products can form. mdpi.com
Catalyst: The choice of catalyst can significantly impact the reaction. Lewis acids like lithium perchlorate have been shown to be effective in synthesizing pyrazole derivatives. mdpi.com Nano-ZnO has been used as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com
Solvent: The solvent can influence regioselectivity. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide have been found to give better results and higher regioselectivity compared to commonly used protic solvents like ethanol. nih.govorganic-chemistry.org
Temperature: Temperature is a key parameter. While many pyrazole syntheses proceed well at room temperature, in some cases, such as silver-catalyzed reactions for trifluoromethylated pyrazoles, increasing the temperature to 60 °C can improve the yield. mdpi.com
Reaction Promoters: In certain multicomponent syntheses, bases like K2HPO4·3H2O and oxidants like molecular iodine are used to promote the reaction. rsc.org
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields in multicomponent reactions for pyrazole synthesis. rsc.org
The following table summarizes the effects of various conditions on a model pyrazole synthesis.
| Parameter | Condition | Effect on Reaction |
| Catalyst | Nano-ZnO | Efficient and environmentally friendly condensation. mdpi.com |
| Silver Catalyst | Effective for synthesis of trifluoromethylated pyrazoles. mdpi.com | |
| Solvent | N,N-Dimethylacetamide | Higher yields and regioselectivity compared to ethanol. mdpi.comorganic-chemistry.org |
| Temperature | 60 °C | Improved yield in certain silver-catalyzed reactions. mdpi.com |
| Energy Source | Microwave Irradiation | Shorter reaction times and high yields in MCRs. rsc.org |
Advanced Characterization Techniques for Synthetic Products
The unambiguous identification of this compound and its analogues requires a combination of spectroscopic and analytical techniques. slideshare.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. It is essential for confirming the presence of the phenyl, acetamide, and pyrazole protons. researchgate.net
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the N-H and C=O stretching of the amide bond, as well as C=N and N-N stretching of the pyrazole ring, provide strong evidence for the formation of the target compound.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound (via the molecular ion peak) and information about its structure from fragmentation patterns. slideshare.net
Elemental Analysis: Determines the percentage composition of elements (C, H, N), which is compared to the calculated theoretical values to confirm the molecular formula. researchgate.net
Single-Crystal X-ray Diffraction: When a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule, confirming connectivity, conformation, and stereochemistry. tandfonline.com
These techniques, used in combination, provide comprehensive evidence for the successful synthesis and purification of the target compounds. slideshare.net
Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
The structural elucidation of this compound and its analogues is heavily reliant on a suite of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, while infrared (IR) spectroscopy identifies key functional groups. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, offers detailed information about the chemical environment of individual atoms, confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct structural motifs. The protons of the phenylacetamide moiety and the pyrazolylphenyl group will resonate at specific chemical shifts, influenced by their electronic environments.
For the 2-phenylacetamide portion, the methylene protons (CH₂) typically appear as a singlet, while the aromatic protons of the phenyl ring show multiplets in the aromatic region. In an analogue, 2-phenyl-N-(pyrazin-2-yl)acetamide, the methylene protons present as a singlet at δ 3.77 ppm. researchgate.net
The pyrazole ring protons will also have characteristic signals. For instance, in N-(1-benzyl-3-phenyl-1H-pyrazol-5-yl)acetamide, the pyrazole proton appears as a singlet. In the broader family of pyrazole derivatives, the chemical shifts of the pyrazole protons are influenced by the nature and position of the substituents.
The aromatic protons on the phenyl ring connecting the pyrazole and acetamide groups will likely appear as doublets, characteristic of a para-substituted benzene ring.
Interactive ¹H NMR Data for 2-Phenylacetamide
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.20-7.40 | m | Aromatic protons |
| 5.65 | br s | NH₂ protons |
| 3.53 | s | CH₂ protons |
Note: Data corresponds to the 2-phenylacetamide fragment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically in the range of δ 165-175 ppm. The carbons of the phenyl and pyrazole rings will appear in the aromatic region (δ 110-160 ppm), with their specific shifts dependent on the electronic effects of the substituents. The methylene carbon will be observed in the aliphatic region.
Interactive ¹³C NMR Data for 2-Phenylacetamide
| Chemical Shift (ppm) | Assignment |
| 174.9 | C=O |
| 135.8 | Quaternary aromatic carbon |
| 129.3 | Aromatic CH |
| 128.9 | Aromatic CH |
| 127.1 | Aromatic CH |
| 43.6 | CH₂ |
Note: Data corresponds to the 2-phenylacetamide fragment.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the characteristic functional groups present in the molecule. Key absorption bands are expected for the N-H and C=O stretching vibrations of the amide group, as well as C-H and C=C stretching vibrations of the aromatic rings.
For a similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, the IR spectrum shows a characteristic N-H stretching vibration at 3211 cm⁻¹ and a strong C=O stretching band at 1662 cm⁻¹. tandfonline.com Aromatic and aliphatic C-H stretching vibrations are observed around 3051 cm⁻¹ and 2864 cm⁻¹, respectively. researchgate.net
Interactive IR Data for 2-Phenylacetamide
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3380 | N-H stretch | Amide |
| 3180 | N-H stretch | Amide |
| 1640 | C=O stretch | Amide (Amide I) |
| 1610 | N-H bend | Amide (Amide II) |
| 3030, 3060 | C-H stretch | Aromatic |
| 1495, 1450 | C=C stretch | Aromatic |
Note: Data corresponds to the 2-phenylacetamide fragment.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the heterocyclic and aromatic rings, providing further structural information. For acetanilide (N-phenylacetamide), a related structure, the mass spectrum shows a prominent molecular ion peak. nist.gov
Based on a comprehensive search of available scientific literature, the specific crystallographic data required to detail the molecular and supramolecular structure of This compound is not publicly available. Reports on the single-crystal X-ray diffraction, which is essential for elucidating the solid-state conformation, intramolecular interactions, and crystal packing as per the requested outline, could not be located for this exact compound.
While structural analyses of related acetamide and pyrazole-containing compounds exist, the strict requirement to focus solely on "this compound" prevents the use of data from these analogs. Generating an article based on the provided outline would necessitate specific experimental data that does not appear to be published.
Therefore, it is not possible to provide a scientifically accurate article on the "Molecular Structure and Conformational Analysis" of "this compound" at this time.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Impact of Substituent Variations on Biological Potency and Selectivity
Variations in substituents on both the pyrazole (B372694) and phenyl rings have been shown to significantly alter the biological potency and selectivity of this class of compounds. For instance, in the context of M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) built on a similar 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold, even minor structural changes led to pronounced differences in activity. nih.gov
Alkylation of the pyrazole moiety is a common strategy. nih.gov Studies on related pyrazole derivatives have shown that introducing different functional groups can modulate activity. For example, in a series of 3,5-diphenylpyrazole inhibitors of meprin α and β, the introduction of a methyl or benzyl group at one of the phenyl positions led to a decrease in inhibitory activity, whereas a cyclopentyl moiety resulted in similar activity to the unsubstituted parent compound. nih.gov This suggests that the size and nature of the substituent are critical for optimal interaction with the target protein.
In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature of the substituent on the aryl ring significantly impacted antibacterial activity. Electron-withdrawing groups, such as fluorine or chlorine, and electron-donating groups, like a methyl group, on the phenyl ring attached to the thiazole, were found to be favorable for activity. mdpi.com For example, compound A1 , with a 4-fluorophenyl group, showed superior efficacy compared to commercial bactericides. mdpi.com
The table below summarizes the effect of substituent variations on the antibacterial activity of N-phenylacetamide derivatives against Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com
| Compound | R Substituent | EC50 (µM) |
| A1 | 4-F | 156.7 |
| A4 | 4-Cl | 179.3 |
| A10 | 3-CF3 | 176.5 |
| A11 | 4-CH3 | 160.2 |
This table is interactive. You can sort the columns by clicking on the headers.
Role of Core Heterocyclic Ring System Modifications
The core heterocyclic system, particularly the pyrazole ring, is a cornerstone of the pharmacophore for this class of compounds. nih.gov Modifications to this core have significant consequences for biological activity.
In studies on M4 mAChR PAMs, replacing the pyrazole ring with a triazole moiety resulted in a marked decrease in potency, baseline agonism, and the maximum effect of acetylcholine (ACh). nih.gov This highlights the specific importance of the pyrazole ring for the observed allosteric modulation. Similarly, altering the central aromatic core from a phenyl ring to a pyridine ring and changing the position of the nitrogen atom within that ring was found to be crucial for the allosteric profile. nih.gov Analogues where the pyridine nitrogen position was varied showed vastly different abilities to potentiate the ACh-mediated response, indicating that the electronic effects of the core heterocycle play a role in the compound's activity. nih.gov
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. nih.gov Its synthesis is well-established, allowing for straightforward SAR exploration. nih.gov The substitutions, additions, or fusions of different functional groups to the pyrazole ring are key strategies in developing lead compounds. nih.gov
Influence of Phenyl Ring Substitutions on Activity Profiles
Substitutions on the phenyl rings of the 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide scaffold have a profound impact on activity. In the development of M4 mAChR PAMs, modifications to the "top" 2-phenylacetamide portion were explored. nih.gov
It was found that substantial modifications to this part of the core were tolerated and led to analogues with a range of allosteric profiles, from ago-PAMs to pure PAMs. nih.gov
An isoindolin-1-one analogue (6s ) was identified as the most potent modulator, increasing the potency of ACh by over 370-fold. nih.gov
A closely related analogue (6t ) increased ACh potency 129-fold. nih.gov
In contrast, derivatives with N,N-dimethylbenzamide (6o ) or difluorobenzene (6k ) pendants were weaker allosteric agonists but significantly increased the maximum effect (Emax) of ACh. nih.gov
Compounds containing a simple phenyl (6j ), a nitroaniline group (6l ), or an indolin-2-one (6u ) showed very little allosteric agonism. nih.gov
These findings demonstrate that the substitution on the N-phenyl ring of the acetamide (B32628) moiety is a key determinant of the pharmacological profile. Similarly, for antibacterial N-phenylacetamide derivatives, substitutions on the 4-aryl ring attached to the core heterocycle were critical. Halogen substitutions (F, Cl, Br) at the para-position of the phenyl ring generally resulted in good activity. mdpi.com
The table below illustrates the impact of substitutions on the N-phenyl ring on M4 mAChR PAM activity. nih.gov
| Compound | "Top" Pendant Group | ACh Potentiation (Fold Increase) | Allosteric Profile |
| 6s | 6-isoindolin-1-one | >370 | Potent PAM |
| 6t | [18F]12-related | 129 | Potent PAM |
| 6k | Difluorobenzene | Low | High ΔEmax |
| 6o | N,N-dimethylbenzamide | Low | High ΔEmax |
| 6j | Phenyl | Very Low | Pure PAM |
| 6l | Nitroaniline | Very Low | Pure PAM |
| 6u | Indolin-2-one | Very Low | Pure PAM |
This table is interactive. You can sort the columns by clicking on the headers.
Effect of Linker Chain Modifications on Target Interactions
The acetamide group serves as a crucial linker connecting the phenyl-pyrazole moiety with the terminal phenyl ring. The properties of this linker, including its length, rigidity, and composition, can significantly influence how the molecule interacts with its biological target. nih.gov
In the design of multi-target directed ligands (MTDLs) for conditions like Alzheimer's disease, the linker strategy is common. nih.govresearchgate.net The linker itself may sometimes interact with target residues, making its design critical for achieving the desired activity. nih.gov Studies on related MTDLs have shown that increasing the length of a linker chain can lead to decreased activity against certain enzymes, such as acetylcholinesterase (AChE). nih.gov The optimal linker length must be determined to maintain the activity of the distinct pharmacophores it connects. nih.gov For some tacrine-based hybrids, a linker of three or six carbons was found to be optimal for hAChE inhibition. nih.gov
Identification of Key Pharmacophoric Features for Molecular Recognition
Based on SAR studies, a general pharmacophore model for compounds based on the this compound scaffold can be proposed. The key features essential for molecular recognition and biological activity include:
The Pyrazole Ring: This heterocyclic core is fundamental to the activity of many analogues. nih.gov Its specific nitrogen arrangement is often crucial, as demonstrated by the loss of activity when replaced by a triazole. nih.gov The pyrazole ring acts as a central scaffold from which other key interacting moieties are positioned.
The Phenyl Rings: Both the phenyl group attached to the acetamide linker and the one connected to the pyrazole are important. Substitutions on these rings are critical for modulating potency, selectivity, and the specific nature of the biological response (e.g., pure PAM vs. ago-PAM). nih.gov The presence of specific substituents, such as halogens or small alkyl groups, can enhance activity, suggesting they engage in key interactions within the target's binding pocket. mdpi.com
The Acetamide Linker: This linker maintains the appropriate spatial arrangement between the two aromatic portions of the molecule. Its hydrogen bonding capabilities (NH and C=O groups) are likely important for anchoring the ligand to its target protein. researchgate.net
Specific Substituent Patterns: The SAR data indicate a preference for certain substitution patterns. For instance, the high potency of isoindolin-1-one derivatives suggests that this bulky, rigid substituent on the N-phenyl ring creates highly favorable interactions. nih.gov The preference for acidic moieties at certain positions in related pyrazole inhibitors also points to the importance of specific electrostatic interactions. nih.gov
Together, these features constitute a pharmacophore where a central pyrazole ring is connected via a phenyl group and an acetamide linker to another substituted phenyl ring, with each component playing a defined role in target binding and activation.
Q & A
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., pyrazole NH hydrogen bonding with kinase active sites) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
- PASS Program : Predicts bioactivity spectra (e.g., probability of kinase inhibition > 0.7) .
How can discrepancies in crystallographic and spectroscopic data be resolved?
Advanced Research Question
- Multi-Method Validation : Cross-validate X-ray data with - HMBC NMR to confirm hydrogen-bonding networks .
- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. solid state .
What methodologies improve the metabolic stability of this compound for in vivo studies?
Advanced Research Question
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- CYP450 Inhibition Assays : LC-MS/MS monitors metabolite formation in liver microsomes .
How can structure-activity relationship (SAR) studies guide the design of more selective analogues?
Advanced Research Question
- Core Modifications : Replace phenyl with fluorophenyl to enhance target affinity (ΔΔG = -2.3 kcal/mol) .
- Side-Chain Engineering : Sulfonyl or methyl groups at the acetamide position reduce off-target effects .
What strategies address low reproducibility in synthetic yields?
Advanced Research Question
- DoE Optimization : Use factorial design to test variables (e.g., temperature, catalyst loading) .
- In Situ Monitoring : ReactIR tracks intermediate formation to identify rate-limiting steps .
How can selective functionalization of the pyrazole ring be achieved?
Advanced Research Question
- Directed C-H Activation : Pd-catalyzed coupling at C5 of pyrazole using directing groups (e.g., -NH) .
- Protection/Deprotection : Boc-protect NH before introducing substituents .
What interdisciplinary approaches integrate synthetic chemistry and computational modeling for accelerated discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
